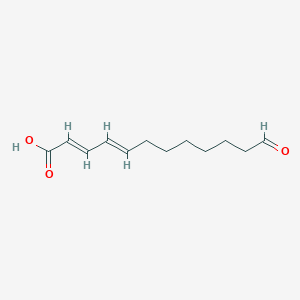
Dodecadienoic acid, 12-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecadienoic acid, 12-oxo-, can be achieved through several methods. One common approach involves the oxidation of dodecadienoic acid using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of dodecadienoic acid, 12-oxo-, often involves biotechnological processes. Microorganisms such as yeast or bacteria can be engineered to produce this compound through fermentation processes. These methods are preferred due to their sustainability and eco-friendliness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Dodecadienoic acid, 12-oxo-, undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce other oxylipins.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various oxylipins and hydroxy derivatives, which have their own unique properties and applications.
Scientific Research Applications
Dodecadienoic acid, 12-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: This compound plays a role in plant defense mechanisms and is studied for its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of high-performance materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of dodecadienoic acid, 12-oxo-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against pathogens. It is also involved in the regulation of gene expression and cellular redox homeostasis. The exact molecular targets and pathways are still being studied, but it is known to interact with jasmonate-responsive genes and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: Another dicarboxylic acid with similar applications in the production of polymers and materials.
12-oxo-phytodienoic acid: A related oxylipin involved in plant defense mechanisms.
Uniqueness
Dodecadienoic acid, 12-oxo-, is unique due to its specific structure and the particular roles it plays in biological processes. Its ability to act as a signaling molecule in plants and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
111937-68-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2E,4E)-12-oxododeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15)/b6-4+,10-8+ |
InChI Key |
GHEIVIBUNYJAMC-ONNLMXTPSA-N |
Isomeric SMILES |
C(CCCC=O)CC/C=C/C=C/C(=O)O |
Canonical SMILES |
C(CCCC=O)CCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
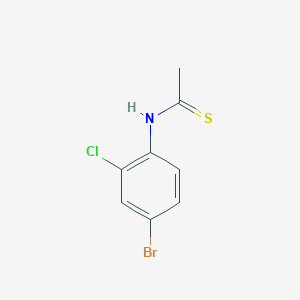
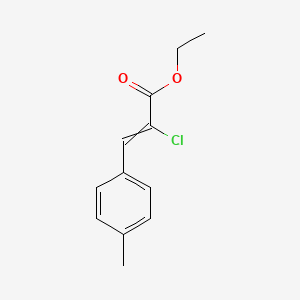
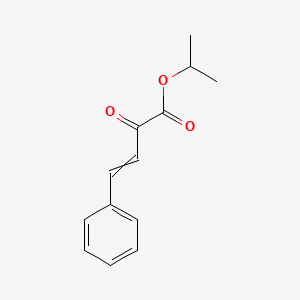
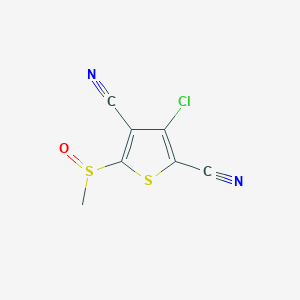
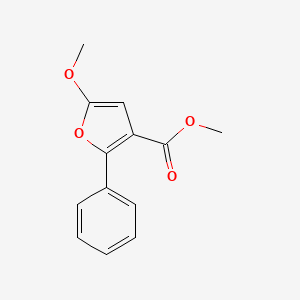
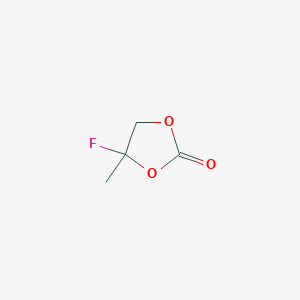
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)

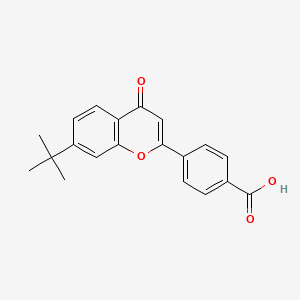
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
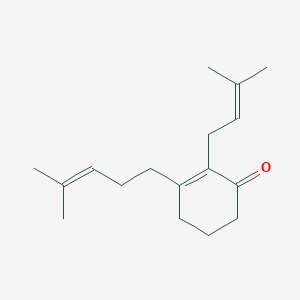
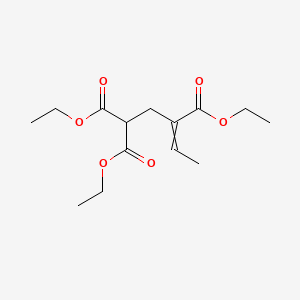
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
